molecular formula C9H6Cl2FN3 B1467420 1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249558-53-9

1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467420
CAS No.: 1249558-53-9
M. Wt: 246.07 g/mol
InChI Key: GKABQVMMDPHVTO-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a five-membered triazole ring attached to a 5-chloro-2-fluorophenyl group and a chloromethyl group . The presence of electronegative atoms like nitrogen, chlorine, and fluorine would result in regions of high electron density, making the molecule polar.


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various cycloaddition reactions . The presence of the chloromethyl group could potentially make this compound a good electrophile, susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of electronegative atoms (N, Cl, F) would likely make the compound polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Triazole derivatives have been synthesized and characterized for their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. For example, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures to identify various intermolecular interactions such as C–H⋯π and lp⋯π interactions, crucial for their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014). Such detailed structural analyses provide insights into the potential modifications and applications of triazole derivatives in scientific research.

Potential Pharmacological Applications

Triazole derivatives have been explored for their pharmacological potentials, such as antimicrobial and antifungal properties. Rezki et al. (2017) synthesized 1,2,4-triazole derivatives with a focus on their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017). This highlights the significance of structural modifications in triazoles, like the one mentioned in your query, for enhancing biological activity.

Material Science and Molecular Modeling

In the field of material science, the unique properties of triazole derivatives, such as their ability to form stable crystal structures and engage in specific molecular interactions, make them subjects of interest. For instance, Ahmed et al. (2020) employed molecular modeling to study novel triazole derivatives for their antibacterial and anti-inflammatory properties, demonstrating the versatility of triazole compounds in developing new therapeutics (Ahmed & Soliman, 2020).

Future Directions

The future directions for this compound would depend on its intended use and observed biological activity. Triazoles are a focus of ongoing research due to their wide range of biological activities, and new synthetic methods and applications are continually being developed .

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABQVMMDPHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(5-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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